2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide
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Overview
Description
2,3-Dichloro-N-(2-fluoro-5-nitrophenyl)benzamide is an aromatic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chloro, fluoro, and nitro functional groups attached to a benzamide core, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Chlorination: Chlorine atoms are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction between the substituted aromatic compound and an amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, fluorination, and chlorination processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols, appropriate solvents like dimethylformamide (DMF) or ethanol.
Major Products Formed
Reduction: Formation of 2,3-dichloro-N-(2-fluoro-5-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups may enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-(2-fluoro-4-nitrophenyl)benzamide
- 2,3-Dichloro-N-(2-fluoro-3-nitrophenyl)benzamide
- 2,3-Dichloro-N-(2-fluoro-6-nitrophenyl)benzamide
Uniqueness
2,3-Dichloro-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the specific positioning of the chloro, fluoro, and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of these functional groups in distinct positions allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FN2O3/c14-9-3-1-2-8(12(9)15)13(19)17-11-6-7(18(20)21)4-5-10(11)16/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRLRMAHNLNXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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